6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structure and reactivity It is a derivative of benzothiazole, featuring a nitro group at the 6-position and a sulfone group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the nitration of benzo[d]isothiazol-3(2H)-one 1,1-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Substitution: Formation of substituted benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives.
Scientific Research Applications
6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Benzothiazole
- 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfone groups makes it a versatile compound for various applications, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
6-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5S/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFBUZSKAVIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177496 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22952-24-5 | |
Record name | 6-Nitrosaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022952245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22952-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITROSACCHARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9B47A8XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-Nitrosaccharin?
A1: 6-Nitrosaccharin, also known as 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, has the molecular formula C7H4N2O5S and a molecular weight of 228.18 g/mol. [] Structural details, including bond lengths and angles, have been determined using neutron diffraction at 123 K. []
Q2: Does the structure of 6-Nitrosaccharin influence its taste?
A2: Interestingly, while saccharin is known for its sweet taste, 6-Nitrosaccharin and several other saccharin derivatives are not sweet and can even be intensely bitter. [] This suggests that modifications to the saccharin structure, particularly the addition of a nitro group at the 6-position, significantly impact its interaction with taste receptors. Further research exploring the structure-taste relationship of substituted saccharin derivatives has shown variations in the C-O bond length within the isothiazolone ring correlate with taste perception. []
Q3: How does 6-Nitrosaccharin interact with biological targets?
A3: Research indicates that 6-Nitrosaccharin activates the human bitter taste receptor hT2R61. [] It also activates the receptor hT2R44, alongside another bitter compound, denatonium. This activation of bitter taste receptors provides a molecular explanation for the perceived bitterness of 6-Nitrosaccharin.
Q4: Is there any Structure-Activity Relationship (SAR) data available for 6-Nitrosaccharin derivatives?
A4: Yes, several studies have explored SAR around 6-Nitrosaccharin. For instance, researchers synthesized a series of alkyl esters of 4-amino-2-sulfamoylbenzoic acid, derived from 6-nitrosaccharin, and evaluated their anticonvulsant activity. [] This suggests that modifications to the 6-nitrosaccharin scaffold can lead to compounds with potential therapeutic applications. Additionally, researchers have explored 6-Nitrosaccharin derivatives containing dithiocarbamate and dithiocarbonate groups, investigating their antimycobacterial activity. []
Q5: Are there any known methods for synthesizing 6-Nitrosaccharin?
A5: Yes, 6-nitrosaccharin can be synthesized starting with 2-amino-4-nitrobenzoic acid. [] This method involves esterification, diazotization, substitution, and a final reaction with ammonia water to yield 6-nitrosaccharin. This particular synthesis route is considered advantageous due to the readily available and cost-effective starting material.
Q6: What are the potential applications of 6-Nitrosaccharin?
A6: While 6-Nitrosaccharin itself hasn't found widespread applications, its derivatives have shown potential in various areas. For example, some derivatives exhibit antifungal activity. [] Additionally, as a known activator of bitter taste receptors, 6-Nitrosaccharin can be used as a tool to study taste perception and potentially develop bitter taste blockers.
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